REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5](NC)=[N:6][CH:7]=1.[CH3:10][C:11]([CH3:13])=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[C:28](#[N:30])C>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:28][NH:30][CH:11]([CH3:13])[CH3:10])=[N:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)NC
|
Name
|
|
Quantity
|
119 mg
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
595 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
then stir at room temperature for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The volatiles are removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
diluted with saturated aqueous bicarbonate solution and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer separated
|
Type
|
EXTRACTION
|
Details
|
aqueous layer is extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organic layer is dried over sodium sulphate, solvent
|
Type
|
CUSTOM
|
Details
|
is evaporated in vacuo and crude
|
Type
|
CUSTOM
|
Details
|
is purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting in 6% methanol in CH2Cl2
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)CNC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |